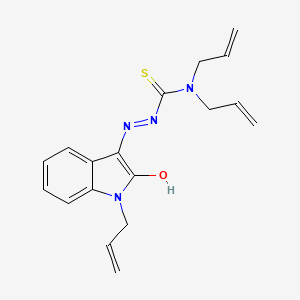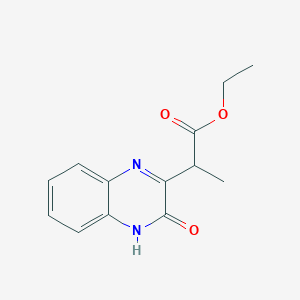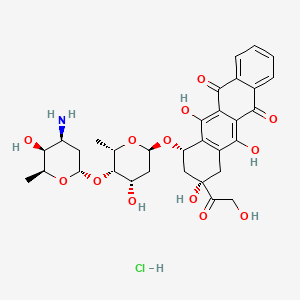
2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide typically involves multiple steps. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the propenyl groups and the hydrazinecarbothioamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core, potentially altering the compound’s properties.
Substitution: The propenyl groups can participate in substitution reactions, where other functional groups replace the propenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to biologically active molecules makes it a candidate for studying biological processes.
Medicine: It may have potential as a therapeutic agent, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide has unique structural features that may confer distinct properties. Similar compounds include other indole derivatives and hydrazinecarbothioamide analogs. The presence of the propenyl groups and the specific arrangement of functional groups in this compound can result in different reactivity and biological activity compared to its analogs.
Properties
CAS No. |
152128-80-8 |
|---|---|
Molecular Formula |
C18H20N4OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-1,1-bis(prop-2-enyl)thiourea |
InChI |
InChI=1S/C18H20N4OS/c1-4-11-21(12-5-2)18(24)20-19-16-14-9-7-8-10-15(14)22(13-6-3)17(16)23/h4-10,23H,1-3,11-13H2 |
InChI Key |
OMMRFGWXNJMHPY-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N(CC=C)CC=C |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N(CC=C)CC=C |
Synonyms |
A-IBDAT N-allylisatin-beta-4',4'-diallylthiosemicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















